2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
CAS No.: 474377-34-9
Cat. No.: VC21472506
Molecular Formula: C15H15NO3
Molecular Weight: 257.28g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 474377-34-9 |
|---|---|
| Molecular Formula | C15H15NO3 |
| Molecular Weight | 257.28g/mol |
| IUPAC Name | 4-(2-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
| Standard InChI | InChI=1S/C15H15NO3/c17-11-4-2-1-3-10(11)16-14(18)12-8-5-6-9(7-8)13(12)15(16)19/h1-4,8-9,12-13,17H,5-7H2 |
| Standard InChI Key | WBHCCLMKHNGCEH-UHFFFAOYSA-N |
| SMILES | C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4O |
| Canonical SMILES | C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4O |
Introduction
2-(2-Hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a molecular formula of C15H15NO3 and a molecular weight of 257.2845 g/mol . This compound belongs to the broader class of isoindole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities.
Synthesis and Chemical Behavior
The synthesis of 2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can be achieved through various organic synthesis methods. These methods typically involve the formation of the isoindole core followed by the introduction of the 2-hydroxyphenyl group. The compound's chemical behavior is characterized by its reactivity towards nucleophiles and electrophiles, which can be exploited in further derivatization reactions.
Research Findings and Future Directions
While detailed research findings on 2-(2-hydroxyphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione are scarce, its structural similarity to other isoindole derivatives suggests potential applications in medicinal chemistry. Future studies should focus on synthesizing and characterizing this compound, as well as exploring its biological activities and potential therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume